2-(3,5-Dibromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide
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Overview
Description
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound characterized by the presence of a pyrazole ring substituted with bromine atoms at positions 3 and 5, and an acetamide group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the bromination of a pyrazole precursor followed by the introduction of the acetamide group. One common method involves the reaction of 3,5-dibromopyrazole with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the final product. The process may include distillation, crystallization, and chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the acetamide group.
Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the acetamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-pyrazole: A precursor in the synthesis of the target compound.
N,N-Dimethylacetamide: A common solvent and reagent in organic synthesis.
3-Chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine: A structurally related compound with similar reactivity.
Uniqueness
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to the combination of the pyrazole ring with bromine substituents and the acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
2-(3,5-dibromopyrazol-1-yl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O/c1-11(2)7(13)4-12-6(9)3-5(8)10-12/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBGBKBFNAEOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=CC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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